molecular formula C7H4BrFN4 B1525763 5-(4-bromo-2-fluorophenyl)-2H-tetrazole CAS No. 530081-35-7

5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Cat. No. B1525763
M. Wt: 243.04 g/mol
InChI Key: CPNRPKDPUSJSTG-UHFFFAOYSA-N
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Description

The compound “5-(4-bromo-2-fluorophenyl)-2H-tetrazole” is a derivative of "4-Bromo-2-fluorobiphenyl" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluorobiphenyl” is given by the formula C12H8BrF . Its average mass is 251.094 Da and its monoisotopic mass is 249.979340 Da .


Physical And Chemical Properties Analysis

The related compound “4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 C at 760 mmHg, and a flash point of 138.3±16.6 C . It is insoluble in water .

Scientific Research Applications

Corrosion Inhibition

5-(4-bromo-2-fluorophenyl)-2H-tetrazole has been evaluated as a corrosion inhibitor for copper in sulfuric acid medium. Experimental and density functional theory (DFT) methods indicate that it acts as a mixed-type inhibitor with remarkable efficiency. The compound's ability to adsorb onto the copper surface, following the Langmuir isotherm model, contributes to its high corrosion inhibition performance (Tan et al., 2019).

Anticancer Potential

Research on tetrazoloquinazolines, a category encompassing 5-(4-bromo-2-fluorophenyl)-2H-tetrazole derivatives, has shown significant in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells. The compounds' interactions with tubulin indicate potential as anticancer agents, highlighting the importance of substituents in determining biological activity (Mphahlele et al., 2017).

Cell Growth Assays

In the context of cell growth assays, a related tetrazolium compound has been used as a substitute for MTT in microculture screening, showing potential for evaluating cell proliferation and cytotoxicity. This application underscores the utility of tetrazole derivatives in biochemical research (Cory et al., 1991).

Photocatalytic Transformations

The application of tetrazole derivatives in photocatalytic transformations is a burgeoning area of interest. A specific focus has been on utilizing these compounds as organophotocatalysts due to their excellent redox windows and chemical stability. This research avenue suggests a promising role for 5-(4-bromo-2-fluorophenyl)-2H-tetrazole in facilitating various organic reactions (Shang et al., 2019).

Mechanofluorochromic Properties

The study of α-cyanostilbene functionalized tetraphenyl imidazole derivatives, related to 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, reveals aggregation-induced emission enhancement and mechanofluorochromic properties. These findings indicate potential applications in the development of new fluorescent materials for sensors and optoelectronic devices (Zhang et al., 2016).

properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNRPKDPUSJSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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